1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one
Overview
Description
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is a heterocyclic compound that features a thiadiazole ring substituted with a bromine atom at the 5-position and a piperidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with piperidin-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and ligands in an inert atmosphere.
Major Products:
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
Coupling Products: Biaryl or alkyl-aryl derivatives.
Scientific Research Applications
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of organic photovoltaic components and OLEDs.
Biological Studies: Its derivatives are studied for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide: Shares the thiadiazole ring but differs in the acetamide moiety.
2-Amino-5-bromo-1,3,4-thiadiazole: Similar thiadiazole structure with an amino group instead of the piperidin-2-one moiety.
Uniqueness: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is unique due to the combination of the thiadiazole ring and the piperidin-2-one moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3OS/c8-6-9-10-7(13-6)11-4-2-1-3-5(11)12/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEDBLRJAAIQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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